

# Early-phase clinical trials of Florbenazine for dementia research

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Early-Phase Clinical Trials of **Florbenazine** for Dementia Research

#### **Abstract**

Florbenazine, a novel investigational positron emission tomography (PET) radiotracer designed for the in vivo quantification of the novel neuropathological marker, protein aggregate "X" (PA-X), a key pathological hallmark in a subset of dementias. This guide details the study designs, experimental protocols, and key findings from the initial Phase 1 and Phase 2a clinical trials. The data presented herein are intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the safety, pharmacokinetic profile, and initial efficacy of **Florbenazine** as a diagnostic tool in dementia research.

### Introduction to Florbenazine

**Florbenazine** ([18F]FBZ) is a novel fluorine-18 labeled PET radiotracer with high affinity and selectivity for PA-X. The accumulation of PA-X in the brain is hypothesized to be an early event in the neurodegenerative cascade leading to specific forms of dementia. The development of **Florbenazine** aims to provide a sensitive and specific biomarker for the early detection and differential diagnosis of these dementias, as well as a tool for monitoring disease progression and response to therapy. This guide summarizes the critical first-in-human studies that have laid the groundwork for the further clinical development of **Florbenazine**.



# Phase 1: Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers

The primary objective of the Phase 1 study was to assess the safety, tolerability, and pharmacokinetic profile of **Florbenazine** in a cohort of healthy adult volunteers.

## **Experimental Protocol**

- Study Design: A single-center, open-label, single-ascending-dose study.
- Participants: 20 healthy volunteers (10 male, 10 female), aged 50-70 years, with no history of neurological or psychiatric disorders.
- Dosing: Four cohorts of five participants each received a single intravenous injection of Florbenazine at doses of 74 MBq, 185 MBq, 370 MBq, and 555 MBq, respectively.
- Safety Monitoring: Vital signs, electrocardiograms (ECGs), and adverse events were monitored for 48 hours post-injection. Blood and urine samples were collected at baseline and at 2, 24, and 48 hours for standard clinical laboratory tests.
- Pharmacokinetic Analysis: Venous blood samples were collected at 2, 5, 10, 30, 60, 90, 120, and 240 minutes post-injection to measure the concentration of unchanged Florbenazine and its metabolites in plasma.
- PET Imaging: Whole-body PET scans were acquired over 120 minutes post-injection to determine the biodistribution and radiation dosimetry of Florbenazine.

### **Data Presentation**

Table 1: Summary of Participant Demographics (Phase 1)



| Characteristic                        | Mean ± SD (n=20) |
|---------------------------------------|------------------|
| Age (years)                           | 61.5 ± 5.2       |
| Sex (Male/Female)                     | 10 / 10          |
| Body Mass Index ( kg/m <sup>2</sup> ) | 24.8 ± 2.1       |
| Education (years)                     | 16.2 ± 1.8       |

Table 2: Summary of Adverse Events (Phase 1)

| Dose Group | Number of<br>Participants | Adverse<br>Events (AEs)  | Severity | Relationship<br>to Drug |
|------------|---------------------------|--------------------------|----------|-------------------------|
| 74 MBq     | 5                         | 1 (Headache)             | Mild     | Unlikely                |
| 185 MBq    | 5                         | 0                        | -        | -                       |
| 370 MBq    | 5                         | 2 (Dizziness,<br>Nausea) | Mild     | Possible                |
| 555 MBq    | 5                         | 1 (Fatigue)              | Mild     | Possible                |

Table 3: Pharmacokinetic Parameters of Florbenazine in Plasma

| Dose Group | Cmax (ng/mL) | Tmax (min) | AUC <sub>0-240</sub><br>(ng·min/mL) | t <sub>1</sub> / <sub>2</sub> (min) |
|------------|--------------|------------|-------------------------------------|-------------------------------------|
| 74 MBq     | 25.1 ± 4.3   | 5.2 ± 1.1  | 1890 ± 210                          | 75.3 ± 8.1                          |
| 185 MBq    | 63.8 ± 9.7   | 5.0 ± 1.3  | 4850 ± 540                          | 78.1 ± 9.2                          |
| 370 MBq    | 125.2 ± 18.5 | 4.8 ± 0.9  | 9540 ± 1120                         | 76.9 ± 7.5                          |
| 555 MBq    | 190.7 ± 25.1 | 5.1 ± 1.0  | 14320 ± 1680                        | 77.5 ± 8.8                          |

## **Visualization**





Click to download full resolution via product page

Phase 1 Study Workflow for **Florbenazine** 

# Phase 2a: Target Engagement and Proof-of-Concept in Patients



The Phase 2a study was designed to evaluate the ability of **Florbenazine** to detect PA-X in the brains of individuals with Mild Cognitive Impairment (MCI) and dementia, and to explore the relationship between **Florbenazine** uptake and cognitive performance.

## **Experimental Protocol**

- Study Design: A multi-center, cross-sectional study.
- Participants: 30 participants with MCI, 30 participants with a clinical diagnosis of dementia, and 30 healthy controls (HC), matched for age and sex.
- Florbenazine PET Imaging: All participants underwent a 90-minute dynamic PET scan of the brain following a single intravenous injection of 370 MBq of Florbenazine.
- Image Analysis: PET images were co-registered with individual T1-weighted MRI scans.
  Standardized Uptake Value Ratios (SUVRs) were calculated for various brain regions of interest (ROIs) using the cerebellum as a reference region.
- Cognitive Assessments: All participants completed a battery of neuropsychological tests, including the Mini-Mental State Examination (MMSE) and the Clinical Dementia Rating scale Sum of Boxes (CDR-SB).
- Statistical Analysis: SUVRs were compared between groups using ANOVA. The relationship between regional Florbenazine SUVR and cognitive scores was assessed using Pearson correlation coefficients.

### **Data Presentation**

Table 4: Participant Demographics (Phase 2a)



| Characteristic | Healthy<br>Controls<br>(n=30) | MCI (n=30) | Dementia<br>(n=30) | p-value |
|----------------|-------------------------------|------------|--------------------|---------|
| Age (years)    | 72.1 ± 6.5                    | 73.5 ± 7.1 | 74.2 ± 6.8         | >0.05   |
| Sex (M/F)      | 15/15                         | 16/14      | 15/15              | >0.05   |
| MMSE Score     | 29.1 ± 1.2                    | 26.8 ± 2.5 | 21.5 ± 3.1         | <0.001  |
| CDR-SB         | 0.1 ± 0.2                     | 4.2 ± 1.5  | 9.8 ± 2.3          | <0.001  |

Table 5: Regional Florbenazine SUVR in Study Groups

| Brain Region    | Healthy<br>Controls | MCI         | Dementia    | p-value |
|-----------------|---------------------|-------------|-------------|---------|
| Frontal Cortex  | 1.05 ± 0.08         | 1.28 ± 0.15 | 1.55 ± 0.21 | <0.001  |
| Temporal Cortex | 1.08 ± 0.09         | 1.35 ± 0.18 | 1.68 ± 0.25 | <0.001  |
| Parietal Cortex | 1.03 ± 0.07         | 1.25 ± 0.16 | 1.51 ± 0.19 | <0.001  |
| Hippocampus     | 1.12 ± 0.11         | 1.45 ± 0.22 | 1.82 ± 0.28 | <0.001  |

Table 6: Correlation of Florbenazine SUVR with Cognitive Scores (Dementia Group)

| Brain Region    | Correlation with MMSE (r) | Correlation with CDR-SB (r) |
|-----------------|---------------------------|-----------------------------|
| Frontal Cortex  | -0.68 (p<0.001)           | 0.71 (p<0.001)              |
| Temporal Cortex | -0.75 (p<0.001)           | 0.78 (p<0.001)              |
| Parietal Cortex | -0.65 (p<0.001)           | 0.69 (p<0.001)              |
| Hippocampus     | -0.81 (p<0.001)           | 0.85 (p<0.001)              |

## Visualization





Click to download full resolution via product page

Hypothetical Target Engagement Pathway of Florbenazine

## **Data Analysis Pipeline**

The robust analysis of PET imaging data is crucial for the accurate interpretation of **Florbenazine**'s binding characteristics. The following workflow outlines the key steps in the data analysis pipeline.





Click to download full resolution via product page

Data Analysis Pipeline for **Florbenazine** PET Studies

### **Conclusion and Future Directions**

The early-phase clinical trials of **Florbenazine** have demonstrated a favorable safety and pharmacokinetic profile. The Phase 2a study provided strong proof-of-concept for **Florbenazine** as a PET tracer for the in vivo quantification of PA-X. The significant differences in tracer uptake between healthy controls, MCI, and dementia participants, along with the strong correlation with cognitive decline, suggest that **Florbenazine** holds great promise as a diagnostic and prognostic biomarker.

#### Future studies will focus on:

- Longitudinal studies to assess the utility of **Florbenazine** in monitoring disease progression.
- Head-to-head comparisons with other established dementia biomarkers.
- Application of Florbenazine as an inclusion criterion and outcome measure in clinical trials of PA-X-targeting therapies.

This technical guide provides a foundational understanding of the initial clinical evaluation of **Florbenazine**. The data strongly support its continued development as a valuable tool in the fight against dementia.



 To cite this document: BenchChem. [Early-phase clinical trials of Florbenazine for dementia research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260951#early-phase-clinical-trials-of-florbenazinefor-dementia-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com